The exploration of nitrogen-containing heterocycles represents a cornerstone of medicinal chemistry, with indazole derivatives emerging as a structurally significant subclass. Indazole itself was first isolated in the late 19th century during studies on coal tar derivatives, but its functionalized analogs gained prominence much later. The specific scaffold of 1-Ethylindazole-5-carboxylic acid exemplifies strategic molecular design, combining an N1-ethyl group to modulate lipophilicity with a C5-carboxylic acid to enable target binding or prodrug formation. This structural motif arose during the 1980–1990s push to optimize pharmacokinetic properties in heterocyclic drug candidates, coinciding with the FDA approval of numerous heterocycle-containing antibiotics like cefotaxime (containing 1,3-thiazole) and ceftriaxone (featuring tetrazole) [1]. The indazole core’s discovery parallels broader trends in heterocyclic chemistry, where ≈59% of FDA-approved drugs contain nitrogen heterocycles due to their diverse bioactivity and synthetic versatility [5] [8].
1-Ethylindazole-5-carboxylic acid embodies a privileged scaffold in drug design, integrating three critical elements:
This trifunctional architecture allows simultaneous optimization of target affinity (via the indazole plane), solubility (via the carboxylic acid), and pharmacokinetics (via alkyl substitution). The scaffold’s versatility is evident in its applications across antibacterial, anti-inflammatory, and CNS drug discovery programs, where its physicochemical profile bridges the gap between polar carboxylates and lipophilic heterocycles [3] [8].
Table 1: Key Physicochemical Properties of 1-Ethylindazole-5-carboxylic Acid
Property | Value/Range | Medicinal Chemistry Significance |
---|---|---|
Molecular Weight | 190.21 g/mol | Optimal for cell permeability (Rule of 5 compliant) |
Calculated logP | ≈1.8 (neutral form) | Balances lipophilicity and aqueous solubility |
Ionizable Groups | Carboxylic acid (pKa ≈4.2) | Enables salt formation, metal coordination, H-bonding |
H-Bond Acceptors | 3 (2 N, 1 O) | Target interaction potential |
H-Bond Donors | 1 (COOH) | Solubilization and target binding |
Topological Polar Surface Area | ≈ 60 Ų | Predicts moderate gastrointestinal absorption |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7